STING agonist-26

Description

Significance of the STimulator of INterferon Genes (STING) Pathway in Innate Immune Sensing

The STING pathway is a pivotal component of the innate immune system, responsible for detecting the presence of cytosolic DNA, a hallmark of viral or bacterial infection, as well as cellular stress and cancer. wikipedia.orgfrontiersin.org DNA is typically confined to the cell's nucleus and mitochondria; its presence in the cytoplasm signals a breach in cellular integrity, triggering an immediate defensive response. wikipedia.org

The key sensor in this pathway is the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS is activated and synthesizes the second messenger molecule, cyclic GMP-AMP (cGAMP). wikipedia.orgaginganddisease.org cGAMP then binds to the STING protein, which is an integral membrane protein located in the endoplasmic reticulum (ER). nih.govglpbio.com This binding event initiates a cascade of downstream signaling events.

Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). frontiersin.orgaginganddisease.org TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). wikipedia.orgwikipedia.org Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-α and IFN-β, and other pro-inflammatory cytokines. wikipedia.orgaginganddisease.org These secreted interferons can then act in an autocrine and paracrine manner, binding to receptors on the surface of infected and neighboring cells to induce an antiviral state and modulate the activity of various immune cells. wikipedia.org

The activation of the STING pathway is not only crucial for antiviral and antibacterial immunity but also plays a significant role in anti-tumor immunity. mdpi.comscilit.com Tumor-derived DNA can activate the cGAS-STING pathway in immune cells within the tumor microenvironment, leading to the production of type I IFNs and other cytokines that promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are capable of recognizing and eliminating cancer cells. nih.govmdpi.com

Overview of Agonistic Modulation of the STING Pathway in Research

Given the central role of the STING pathway in orchestrating potent immune responses, its agonistic modulation has become a major focus of research, particularly in the field of immuno-oncology and vaccine development. scilit.commdpi.com The rationale behind using STING agonists is to pharmacologically mimic the natural activation of the pathway to enhance the body's ability to fight diseases.

The first generation of STING agonists were cyclic dinucleotides (CDNs), which are natural ligands for STING. fupress.net These include cGAMP, as well as bacterially derived CDNs like cyclic di-GMP and cyclic di-AMP. mdpi.com While effective at activating STING, natural CDNs often suffer from poor membrane permeability and rapid degradation, limiting their therapeutic potential. mdpi.comscienceopen.com

This has led to the development of synthetic STING agonists with improved pharmacological properties. These can be broadly categorized into two main classes:

CDN Analogs: These are structurally modified versions of natural CDNs, designed to have enhanced stability, better cell permeability, and improved binding affinity for STING. nih.gov

Non-CDN Small Molecules: This class of agonists does not share the CDN scaffold but can still directly bind to and activate STING. fupress.net These compounds offer the potential for oral bioavailability and different pharmacological profiles.

The overarching goal of using STING agonists in research is to "turn cold tumors hot." frontiersin.org Many tumors are considered "cold" because they lack a significant infiltration of immune cells, making them resistant to immunotherapies like checkpoint inhibitors. frontiersin.org By activating the STING pathway, researchers aim to induce the production of chemokines that attract immune cells to the tumor microenvironment, thereby sensitizing the tumor to other cancer therapies. nih.govfrontiersin.org

Rationale for Comprehensive Academic Investigation of STING Agonist-26

This compound, also known as CF508, has emerged as a noteworthy non-nucleotide, small-molecule STING agonist. glpbio.commedchemexpress.cominsightbio.commedchemexpress.commedchemexpress.eu A comprehensive academic investigation into this specific compound is warranted due to several key factors. As a non-CDN agonist, this compound represents a distinct chemical entity with the potential to overcome some of the limitations associated with CDN-based agonists. nih.gov

Detailed research into its mechanism of action, binding kinetics, and downstream signaling effects is crucial for understanding its unique properties. For instance, co-crystal structure analysis has revealed that this compound induces the same "closed" conformation of the STING protein as the natural ligand cGAMP, providing a structural basis for its agonistic activity. nih.gov Furthermore, studies have shown its ability to activate both CD8+ T cells and dendritic cells (DCs) in vivo, highlighting its potential for robust immune activation. nih.gov

A thorough investigation is also necessary to delineate its full spectrum of biological activities. Research indicates that this compound not only induces the production of type I interferons but also upregulates the expression of other clinically relevant targets, such as PD-L1. nih.gov This finding has significant implications for potential combination therapies.

Contextualizing this compound within the Landscape of Immunostimulatory Compounds

This compound is part of a growing arsenal (B13267) of immunostimulatory compounds being explored for therapeutic purposes. It is important to contextualize it within this broader landscape to appreciate its potential advantages and distinct characteristics.

Compared to other classes of immunostimulants, such as Toll-like receptor (TLR) agonists, STING agonists directly tap into a central node of cytosolic DNA sensing. While TLRs primarily recognize pathogen-associated molecular patterns (PAMPs) on the cell surface or in endosomes, the STING pathway responds to a danger signal from within the cell's cytoplasm.

Within the class of STING agonists, this compound stands out as a non-nucleotide small molecule. This distinguishes it from the more extensively studied CDN analogs like ADU-S100. nih.govnih.gov The development of non-CDN agonists like this compound and others, such as diABZI, represents a significant advancement in the field, offering the potential for improved drug-like properties. nih.govnih.gov

The table below provides a comparative overview of different types of STING agonists.

| Agonist Type | Examples | Key Characteristics |

| Natural CDNs | cGAMP, c-di-GMP, c-di-AMP | Endogenous or bacterially derived; potent activators but often have poor stability and cell permeability. mdpi.comnih.gov |

| CDN Analogs | ADU-S100, MK-1454 | Synthetically modified to improve stability and potency. frontiersin.orgnih.govresearchgate.net |

| Non-CDN Small Molecules | This compound (CF508), diABZI, MSA-2 | Structurally distinct from CDNs; potential for oral bioavailability and diverse pharmacological profiles. nih.govnih.gov |

Detailed Research Findings on this compound

Research has demonstrated that this compound (also referred to as SR-717 in some literature) is a potent non-nucleotide activator of the STING pathway. nih.gov It has been shown to induce a robust anti-tumor response and activate key immune cells in vivo. nih.gov

Key findings from preclinical studies include:

Direct STING Activation: Co-crystal structure analysis confirms that this compound directly binds to the STING protein, inducing a conformational change similar to that caused by the natural ligand cGAMP. nih.gov

Immune Cell Activation: The compound effectively activates CD8+ T cells and dendritic cells. nih.gov

Cytokine Induction: this compound promotes the secretion of type I interferons (IFN-β) and other inflammatory cytokines and chemokines such as IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 in tumor cells. insightbio.commedchemexpress.commedchemexpress.eu

Upregulation of PD-L1: Interestingly, activation of the STING pathway by this agonist also leads to an increased expression of PD-L1, a key immune checkpoint protein. nih.gov This provides a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors.

The table below summarizes some of the reported activities of this compound.

| Activity | Finding | Reference |

| Mechanism | Non-nucleotide small-molecule STING agonist. | glpbio.commedchemexpress.comnih.gov |

| EC50 | 2.1 μmol/L for IFN-β induction. | nih.gov |

| Downstream Effects | Increases phosphorylation of STING, TBK1, and IRF3. | insightbio.commedchemexpress.commedchemexpress.eu |

| In Vivo Activity | Demonstrates potent antitumor activity. | nih.gov |

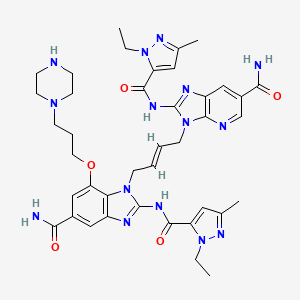

Structure

2D Structure

Properties

Molecular Formula |

C40H49N15O5 |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C40H49N15O5/c1-5-54-30(18-24(3)49-54)37(58)47-39-45-28-20-26(34(41)56)22-32(60-17-9-12-51-15-10-43-11-16-51)33(28)52(39)13-7-8-14-53-36-29(21-27(23-44-36)35(42)57)46-40(53)48-38(59)31-19-25(4)50-55(31)6-2/h7-8,18-23,43H,5-6,9-17H2,1-4H3,(H2,41,56)(H2,42,57)(H,45,47,58)(H,46,48,59)/b8-7+ |

InChI Key |

KEKANDJOQLPZHH-BQYQJAHWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |

Origin of Product |

United States |

Molecular and Structural Mechanisms of Sting Agonist 26 Action

Direct Binding and Interaction of STING Agonist-26 with STING Protein

The activation of the STING pathway by this compound is initiated by its direct binding to the STING protein. medchemexpress.commedchemexpress.com This interaction is a crucial first step that triggers a series of downstream events.

Characterization of Binding Affinity and Specificity of this compound to STING Alleles

While specific binding affinity data for this compound across different human STING alleles is not extensively detailed in the provided search results, the general principle of STING agonist binding is well-established. For instance, other non-nucleotide agonists have been characterized for their binding to various STING protein variants. mdpi.com The binding affinity of a ligand to STING is a key determinant of its potency. biorxiv.org For example, the synthetic STING agonist ADU-S100 has been shown to be more potent than the reference compound in inducing IFNβ production in human peripheral blood mononuclear cells (PBMCs). aacrjournals.org Similarly, the non-nucleotide agonist SR-717 competes with the natural ligand 2',3'-cGAMP for binding to human STING with a reported IC50 of 7.8 μM. nih.gov The development of agonists like JNJ-67544412, which binds to all major human STING alleles with high affinity, highlights the importance of broad allele coverage for therapeutic efficacy. mdpi.com Another agonist, SNX281, has demonstrated binding activity across human, mouse, rat, and monkey STING proteins, as well as the clinically relevant HAQ haplotype of human STING. biorxiv.org The binding affinity of STING agonists can be quantified using techniques like surface plasmon resonance. nih.govaacrjournals.org

Table 1: Binding Characteristics of Various STING Agonists

| Agonist | Type | Target Species/Alleles | Binding Affinity (Kd or IC50) | Technique |

| ADU-S100 | Synthetic CDN | Human | More potent than reference compound | IFNβ induction assay |

| SR-717 | Non-nucleotide | Human | IC50 = 7.8 μM | Competitive binding with 2',3'-cGAMP |

| JNJ-67544412 | CDN | All major human alleles | Stronger affinity than other known CDNs | Not specified |

| SNX281 | Non-nucleotide | Human, mouse, rat, monkey, HAQ haplotype | IC50 = 4.1 ± 2.2 µM | Radi-labeled cGAMP competition assay |

| ST12 | Non-nucleotide | Human STING R232 | Kd = 14 μM | Biolayer interferometry |

| M335 | Non-nucleotide | Human STING CTD | Micromolar binding affinity | Surface plasmon resonance |

| BDW-OH | Non-nucleotide | Human STING A230 | Not specified | Crystallography |

This table compiles data for various STING agonists to illustrate the range of binding affinities and specificities. Specific data for this compound was not available in the provided search results.

Structural Analysis of this compound-STING Complex Formation (e.g., Crystallography, Cryo-EM studies)

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating how STING agonists interact with the STING protein. biorxiv.orgnih.govoup.com While a specific structure for this compound is not available in the search results, the binding modes of other non-nucleotide agonists provide valuable insights. For example, the crystal structure of the human STING C-terminal domain (CTD) in complex with the non-nucleotide agonist MSA-2 reveals that the agonist binds to the cGAMP binding pocket. researchgate.net Key interactions include hydrogen bonds between the carboxylate group of the agonist and residues Thr263 and Arg238 across the STING homodimer. researchgate.net Similarly, the crystal structure of STINGA230 complexed with the active metabolite of another non-nucleotide agonist, BDW568 (BDW-OH), shows that two molecules of the agonist occupy the 2',3'-cGAMP binding pocket in a symmetric manner, forming hydrogen bonds with Arg238 and T263, and a π-π stacking interaction with Y167. biorxiv.orgnih.gov In contrast, some non-nucleotide agonists like diABZI bind to STING in an open conformation, suggesting that a closed conformation is not always required for activation. nih.govmdpi.com Cryo-EM studies have also revealed a novel agonist binding pocket within the transmembrane domain (TMD) of STING, targeted by the small molecule agonist C53. nih.gov This discovery opens new avenues for the design of STING agonists with different physicochemical properties. nih.gov

Conformational Changes and Oligomerization of STING Induced by this compound

The binding of an agonist to the STING dimer initiates a cascade of conformational changes that are essential for its activation and downstream signaling. biorxiv.orgpnas.orgmdpi.com

Dimerization and Higher-Order Assembly of STING Upon this compound Engagement

STING exists as a dimer on the endoplasmic reticulum (ER) membrane. nih.govfrontiersin.org Upon agonist binding, STING undergoes a significant conformational change, which is often described as a transition from an "open" inactive state to a "closed" active state. biorxiv.orgbiorxiv.org This conformational shift promotes the oligomerization of STING dimers into higher-order structures. mdpi.comutsouthwestern.edu This oligomerization is a critical step for the recruitment and activation of downstream signaling molecules. utsouthwestern.edu The assembly of STING into multimeric complexes at the Golgi apparatus is a key event in the signaling cascade. frontiersin.org The formation of these higher-order structures serves as a scaffold for the recruitment of the kinase TBK1. utsouthwestern.eduaacrjournals.org

Allosteric Modulation of STING Activity by this compound

The binding of this compound to a site distinct from the active site of the protein, leading to a change in its activity, is a form of allosteric modulation. The conformational changes induced by agonist binding in the ligand-binding domain are transmitted to other parts of the protein, including the transmembrane domains, ultimately leading to its activation. nih.gov The stabilization of the "closed" active conformation is thought to be a key factor in the robust activation of downstream signaling. biorxiv.org However, as noted earlier, some agonists can activate STING without inducing a fully closed conformation, highlighting the complexity of its allosteric regulation. nih.govmdpi.com

Recruitment and Phosphorylation of Downstream Signaling Molecules by this compound Activated STING

Once activated by this compound, STING translocates from the ER to the Golgi apparatus. frontiersin.orgmdpi.com This translocation is a critical step that allows for the recruitment and activation of downstream signaling components. In the Golgi, the activated STING oligomers serve as a platform to recruit and activate TANK-binding kinase 1 (TBK1). frontiersin.orgresearchgate.netaacrjournals.org TBK1 then phosphorylates STING itself on specific serine residues, such as Ser366. researchgate.netnih.gov This phosphorylation event creates a docking site for the recruitment of interferon regulatory factor 3 (IRF3). nih.govaacrjournals.orgresearchgate.net TBK1 then phosphorylates IRF3. researchgate.netaacrjournals.org Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other interferon-stimulated genes (ISGs). aacrjournals.orgresearchgate.net In THP-1 cells, this compound has been shown to increase the phosphorylation of STING, TBK1, and IRF3. medchemexpress.com

Table 2: Downstream Signaling Events Induced by this compound

| Signaling Molecule | Action | Cellular Location | Reference |

| STING | Translocates from ER to Golgi | Cytoplasm | frontiersin.orgmdpi.com |

| TBK1 | Recruited to activated STING | Golgi | frontiersin.orgresearchgate.netaacrjournals.org |

| STING | Phosphorylated by TBK1 (e.g., at Ser366) | Golgi | researchgate.netnih.gov |

| IRF3 | Recruited to phosphorylated STING | Golgi | nih.govaacrjournals.orgresearchgate.net |

| IRF3 | Phosphorylated by TBK1 | Golgi | researchgate.netaacrjournals.org |

| IRF3 | Dimerizes and translocates to the nucleus | Cytoplasm to Nucleus | aacrjournals.orgresearchgate.net |

| Type I IFNs & ISGs | Transcription induced | Nucleus | aacrjournals.orgresearchgate.net |

This table summarizes the key downstream signaling events following the activation of STING by an agonist like this compound.

TBK1 Recruitment and Activation Kinetics Induced by this compound

Upon binding of this compound, the STING protein undergoes a significant conformational change and oligomerization. oup.com This structural shift is essential for its translocation from the endoplasmic reticulum to the Golgi apparatus, where it serves as a scaffold to recruit TANK-binding kinase 1 (TBK1). frontiersin.orgd-nb.info The proximity of TBK1 molecules on the STING platform facilitates their trans-autophosphorylation, leading to their activation. oup.com Studies have demonstrated that this compound increases the phosphorylation of TBK1. medchemexpress.com The kinetics of this activation are rapid, with TBK1 phosphorylation being a key early event in the signaling cascade. acs.orgresearchgate.net Activated TBK1 is then responsible for phosphorylating downstream targets, thereby propagating the signal. xiahepublishing.com

| Protein | Role in the Pathway | Activating Event |

| STING | Adaptor Protein | Binding of this compound |

| TBK1 | Kinase | Recruitment to activated STING and trans-autophosphorylation |

IRF3 Phosphorylation and Nuclear Translocation Triggered by this compound

Activated TBK1 directly phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). frontiersin.orgaacrjournals.org Research confirms that this compound promotes the phosphorylation of IRF3. medchemexpress.com This phosphorylation event is a critical modification that induces the homodimerization of IRF3. biorxiv.orgfrontiersin.org The formation of the IRF3 dimer unmasks a nuclear localization signal, leading to its translocation from the cytoplasm into the nucleus. biorxiv.orgpnas.orgresearchgate.net Once in the nucleus, the IRF3 dimer functions as a transcriptional activator, binding to specific DNA sequences known as interferon-stimulated response elements (ISREs) found in the promoters of type I interferon genes, such as IFN-β. dovepress.com This binding initiates the transcription of these genes, a central outcome of STING pathway activation. dovepress.com

| Step | Cellular Compartment | Key Molecule(s) | Consequence |

| Phosphorylation | Cytoplasm | TBK1, IRF3 | IRF3 is phosphorylated. xiahepublishing.combiorxiv.org |

| Dimerization | Cytoplasm | Phosphorylated IRF3 | IRF3 forms a dimer. biorxiv.org |

| Nuclear Translocation | Cytoplasm to Nucleus | IRF3 dimer | IRF3 moves into the nucleus. d-nb.infobiorxiv.org |

| Gene Transcription | Nucleus | IRF3 dimer, ISREs | Type I interferon genes are transcribed. |

NF-κB Pathway Activation Mediated by this compound

In parallel to the TBK1-IRF3 axis, STING activation by agonists also triggers the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. biorxiv.orgdovepress.com The activated STING complex can recruit and activate the IκB kinase (IKK) complex. d-nb.infoaacrjournals.orgnih.gov IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for degradation. rsc.org The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus. rsc.org Within the nucleus, NF-κB binds to specific DNA elements to drive the expression of a broad range of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. medchemexpress.comxiahepublishing.com This NF-κB-mediated transcription works in concert with IRF3-driven IFN production to mount a robust inflammatory response. d-nb.infopnas.org

| Component | Function in the NF-κB Pathway |

| STING | Initiates the signaling cascade upon agonist binding. biorxiv.org |

| IKK | Kinase complex activated downstream of STING, phosphorylates IκBα. aacrjournals.org |

| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm; its degradation allows NF-κB activation. rsc.org |

| NF-κB (p50/p65) | Transcription factor that moves to the nucleus to induce pro-inflammatory gene expression. rsc.org |

Compound and Protein List

| Name |

| CCL-5 |

| CXCL-10 |

| IFN-β |

| IκBα |

| IKK (IκB kinase) |

| IL-6 |

| IRF3 (Interferon Regulatory Factor 3) |

| ISG-15 |

| NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) |

| p50 |

| p65 (RelA) |

| STING (Stimulator of Interferon Genes) |

| This compound |

| TBK1 (TANK-binding kinase 1) |

| TNF-α |

Cellular and Immunological Responses Elicited by Sting Agonist 26

Induction of Type I Interferon (IFN) Responses by STING Agonist-26

Activation of the STING pathway is a critical step in initiating innate immunity, leading to the production of type I interferons (IFNs), which are crucial for orchestrating an anti-tumor response. thno.orgfrontiersin.orgmdpi.com

Quantification of IFN-α and IFN-β Gene Expression and Secretion

STING agonists are potent inducers of type I interferon (IFN) production, a key component of the innate immune response. thno.org Upon activation by an agonist, the STING protein initiates a signaling cascade that results in the phosphorylation of IRF3, which then translocates to the nucleus to drive the expression of type I IFNs, such as IFN-α and IFN-β. frontiersin.orgaacrjournals.org

Research has shown that various STING agonists can significantly increase the gene expression and secretion of both IFN-α and IFN-β. aacrjournals.org For instance, studies using different STING agonists have demonstrated a marked increase in IFN-β production in various cell types, including human peripheral blood mononuclear cells (PBMCs) and primary bladder epithelial cells. aacrjournals.orgnih.gov In some experimental models, STING agonist treatment led to a significant, dose-dependent increase in the secretion of IFN-α and IFN-β. mdpi.com

The kinetics of this response can be rapid, with elevated gene expression of IFN-β observed within hours of agonist administration and sustained for at least 24 hours. aacrjournals.org The magnitude of IFN-β induction can be substantial, often being the most strongly upregulated gene following STING activation. aacrjournals.org

| Cell Type/Model | STING Agonist | Interferon | Key Finding | Source |

|---|---|---|---|---|

| Human PBMCs and Primary Bladder Epithelial Cells | VB-85247 | IFN-β | Strongly upregulated IFN-β secretion. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| B16-F10 tumor-bearing mice | 2'3'-cGAMP | IFN-α, IFN-β | Significant increase in serum concentrations of IFN-α and IFN-β. mdpi.com | mdpi.com |

| RAW264.7 macrophages | T. cruzi DNA | IFN-β | Significantly lower IFN-β gene expression in STING-knockout cells. nih.gov | nih.gov |

| Malignant B cells | 3'3'-cGAMP | IFN-α, IFN-β | Activation of STING leads to the production of type I interferons. aacrjournals.org | aacrjournals.org |

Upregulation of Interferon-Stimulated Genes (ISGs) by this compound

The type I interferons produced following STING activation act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and triggering the expression of a wide array of interferon-stimulated genes (ISGs). embopress.orgjci.org These ISGs are critical for establishing an antiviral state and for modulating immune responses. jci.org

RNA sequencing and transcriptomic analyses have revealed a comprehensive upregulation of ISGs in response to STING agonism. thno.org This includes genes involved in inflammatory responses, signal transduction, and leukocyte migration. thno.org Among the upregulated ISGs are well-known antiviral and antitumor genes such as OASL, EIF2AK2 (PKR), Irf7, Ifit1, Ddx58, Usp18, and ISG15. jci.org

However, it is also noted that STING activation can lead to the upregulation of immunoregulatory ISGs like ARG2, COX2/PTGS2, NOS2, and PD-L1, which may potentially limit the therapeutic benefits by restricting anti-tumor immune effector cell function. frontiersin.org

Pro-inflammatory Cytokine and Chemokine Production Profiles Induced by this compound

Beyond type I IFNs, STING activation orchestrates a broader inflammatory response characterized by the production of various pro-inflammatory cytokines and chemokines. thno.org

Secretion of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-12)

Activation of the STING pathway also leads to the activation of the NF-κB transcription factor, which induces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). mdpi.com

TNF-α: Studies have shown that STING agonists can induce the production of TNF-α in various immune cells. thno.orgmdpi.comaai.org In some models, TNF-α production was found to be dependent on STING signaling. aai.org

IL-6: Increased levels of IL-6 are a common feature of STING activation. thno.orgmdpi.comnih.gov Research has demonstrated significant upregulation of IL-6 in both in vitro cell cultures and in vivo models following treatment with STING agonists. thno.orgmdpi.com

IL-12: STING signaling is also implicated in the production of IL-12, a cytokine crucial for promoting Th1-type immune responses. nih.gov In studies involving parasitic infections, STING was shown to be essential for the induction of IL-12 gene expression. nih.gov

| Cytokine | Cell Type/Model | STING Agonist | Key Finding | Source |

|---|---|---|---|---|

| TNF-α | J774A.1 macrophages | 2'3'-cGAMP | 3.8-fold increase in production vs. control. mdpi.com | mdpi.com |

| IL-6 | B16-F10 cells | 2'3'-cGAMP | 10.7-fold increase in production vs. control. mdpi.com | mdpi.com |

| IL-12 | RAW264.7 macrophages | T. cruzi DNA | Significantly lower IL-12 gene expression in STING-knockout cells. nih.gov | nih.gov |

| TNF-α, IL-6 | Tumor-bearing mice | GB2 (STING agonist prodrug) | Significant upregulation in tumor and serum. thno.org | thno.org |

Chemokine Expression (e.g., CXCL10, CCL5) for Immune Cell Recruitment

A critical function of STING activation in the tumor microenvironment is the production of chemokines that attract immune effector cells. nih.gov Two of the most prominently induced chemokines are CXCL10 (also known as IP-10) and CCL5 (also known as RANTES). plos.org

The expression of CXCL10 and CCL5 is largely dependent on the type I IFN signaling induced by STING. biorxiv.org These chemokines are potent recruiters of various immune cells, including CD8+ T cells, natural killer (NK) cells, and dendritic cells, into the tumor site. nih.govnih.gov

Studies have consistently shown that treatment with STING agonists leads to a significant increase in the expression and secretion of both CXCL10 and CCL5 in tumor cells and in the tumor microenvironment. aacrjournals.orgplos.orgresearchgate.net This increased chemokine production is directly linked to enhanced T cell infiltration and subsequent anti-tumor immunity. biorxiv.org

Activation and Maturation of Antigen-Presenting Cells (APCs) by this compound

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are central to initiating and shaping adaptive immune responses. STING agonists have been shown to be potent activators of APCs. mdpi.comrsc.org

Activation of the STING pathway within APCs leads to their maturation, a process characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86. thno.org This maturation enhances their ability to present tumor-associated antigens to T cells. nih.gov

Furthermore, STING activation in DCs promotes their ability to cross-present antigens to CD8+ T cells, a crucial step for priming cytotoxic T lymphocyte (CTL) responses against tumors. nih.gov The production of type I IFNs induced by STING agonists also facilitates the terminal differentiation and maturation of DCs. nih.gov In essence, STING agonists can directly activate DCs and enhance their antigen presentation capabilities, thereby bridging the innate and adaptive immune systems for a more effective anti-tumor response. nih.gov

Dendritic Cell Maturation and Activation Phenotypes

The activation of the STING pathway is a critical driver of dendritic cell (DC) maturation and their subsequent ability to prime adaptive immune responses. When DCs encounter STING agonists, a signaling cascade is initiated that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. frontiersin.orgthno.org This process is essential for an effective anti-tumor immune response. aacrjournals.org

Research has shown that STING activation promotes the upregulation of maturation markers on DCs, such as CD80, CD86, and CD40. acs.org In the tumor-draining lymph nodes (TDLNs), treatment with a STING agonist formulation, polySTING, led to a significant increase in the expression of the maturation marker CD86 across all DC subsets. acs.org This heightened maturation state is crucial for the effective presentation of tumor antigens to T cells. thno.orgnih.gov

Furthermore, STING activation enhances the cross-presentation of tumor antigens by DCs to CD8+ T cells, a key step in initiating a cytotoxic T lymphocyte (CTL) response. thno.orgnih.gov Studies have demonstrated that the presence of tumor-derived DNA can trigger STING signaling in DCs, leading to the production of type I IFNs which in turn facilitate antigen presentation to both CD4+ and CD8+ T cells. thno.orgnih.gov A study using a mannosylated STING agonist drugamer, polySTING, showed increased numbers of cross-presenting CD8+ DCs in both the tumor microenvironment (TME) and the TDLN. acs.org

The activation of DCs by STING agonists is not limited to direct stimulation. Type I IFNs produced as a result of STING activation can act in an autocrine or paracrine manner to further promote DC maturation and function. thno.orgmdpi.com This positive feedback loop amplifies the initial activation signal, leading to a more potent and sustained anti-tumor immune response.

Table 1: Impact of STING Agonist on Dendritic Cell Phenotypes

| Marker/Function | Effect of this compound | Reference |

|---|---|---|

| CD80 Expression | Increased | acs.org |

| CD86 Expression | Increased | acs.org |

| CD40 Expression | Increased | acs.org |

| Antigen Cross-Presentation | Enhanced | thno.orgnih.gov |

| Type I Interferon Production | Induced | frontiersin.orgthno.org |

Macrophage Polarization and Functional Re-programming

STING agonists play a crucial role in modulating the function of macrophages, particularly in the context of the tumor microenvironment (TME). They can drive the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory and anti-tumoral M1 phenotype. acs.orgresearchgate.net This reprogramming is a key mechanism by which STING agonists help to overcome tumor-induced immune suppression.

Studies have shown that treatment with STING agonists leads to an increased expression of M1 markers on macrophages. For instance, a polymeric STING agonist, polySTING, was found to slightly increase the expression of the M1 marker CD80 on TAMs. acs.org In vitro experiments with bone marrow-derived macrophages (BMDMs) further demonstrated that STING agonist treatment increased the expression of the M1 marker CD86 in M2-polarized macrophages. acs.org

Gene expression analysis has provided further evidence for this functional re-programming. Treatment with polySTING led to increased expression of NOS2, a gene associated with the M1 phenotype, and decreased expression of ARG1, which is linked to the M2 phenotype. acs.org This shift in gene expression indicates a fundamental change in the functional orientation of the macrophages, favoring anti-tumor activities.

Table 2: Effects of this compound on Macrophage Polarization

| Marker/Gene | Phenotype Association | Effect of this compound | Reference |

|---|---|---|---|

| CD80 | M1 | Increased | acs.org |

| CD86 | M1 | Increased | acs.org |

| NOS2 | M1 | Increased | acs.org |

| ARG1 | M2 | Decreased | acs.org |

| CD206 | M2 | No significant effect | acs.org |

Modulation of Lymphocyte Responses by this compound

The activation of the STING pathway by agonists extends its influence to the adaptive immune system, significantly modulating the responses of various lymphocyte populations. These effects are critical for generating a durable and effective anti-tumor immunity.

Priming and Expansion of CD8+ T Cells and Antigen-Specific Responses

A primary outcome of STING activation is the robust priming and expansion of CD8+ T cells, which are the main effectors of cytotoxic anti-tumor immunity. cell-stress.combiorxiv.org This process is largely driven by the enhanced maturation and antigen-presenting capacity of dendritic cells, as detailed previously. acs.orgnih.gov By promoting the cross-presentation of tumor antigens, STING agonists facilitate the activation of naive CD8+ T cells in the lymph nodes. nih.gov

Research has consistently shown that treatment with STING agonists leads to an increased infiltration of CD8+ T cells into the tumor microenvironment. acs.orgcell-stress.com For instance, the use of a polymeric STING agonist, polySTING, resulted in a significant 4.8-fold increase in the percentage of CD8+ T cells within the tumor. acs.org This influx of cytotoxic T lymphocytes is a key factor in the observed anti-tumor effects.

Furthermore, STING agonists enhance the generation of antigen-specific CD8+ T cell responses. nih.gov Studies using model antigens have demonstrated that STING agonists act as potent adjuvants, leading to a greater expansion of antigen-specific CD8+ T cells compared to other adjuvants. biorxiv.org This heightened antigen-specific response is crucial for the targeted elimination of tumor cells. The production of type I interferons following STING activation also plays a direct role in promoting the survival and proliferation of CD8+ T cells. acs.org

Table 3: Impact of this compound on CD8+ T Cell Responses

| Parameter | Effect of this compound | Reference |

|---|---|---|

| CD8+ T Cell Priming | Enhanced | nih.govcell-stress.com |

| CD8+ T Cell Expansion | Increased | acs.orgbiorxiv.org |

| Tumor Infiltration of CD8+ T Cells | Increased | acs.orgcell-stress.com |

| Antigen-Specific CD8+ T Cell Response | Augmented | nih.govbiorxiv.org |

Activation and Cytotoxicity of Natural Killer (NK) Cells

In addition to their effects on adaptive immunity, STING agonists also play a significant role in activating the innate cytotoxic functions of Natural Killer (NK) cells. This is particularly important in the context of tumors that may have downregulated MHC class I expression to evade T cell recognition.

The activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which are potent activators of NK cells. cell-stress.com These cytokines enhance the cytotoxic capacity of NK cells, enabling them to more effectively kill tumor cells. Research has shown that the anti-tumor effects of STING agonists can be dependent on NK cells, especially in models where CD8+ T cell responses are compromised. pnas.org

Influence on CD4+ T Helper Cell Differentiation

The production of type I interferons following STING activation is a key driver of Th1 polarization. thno.org These cytokines, in concert with other signals from activated dendritic cells, create a microenvironment that favors the development of Th1 cells over other Th subsets. This Th1-biased response is essential for an effective anti-tumor immune response, as Th1 cells provide help to CD8+ T cells and produce pro-inflammatory cytokines like IFN-γ that further activate other immune cells.

While the primary effect of STING activation on CD4+ T cells appears to be the promotion of Th1 differentiation, the precise interplay and influence on other Th subsets, such as Th2, Th17, or regulatory T cells (Tregs), is an area of ongoing investigation. frontiersin.org

Preclinical Efficacy of Sting Agonist 26 in Experimental Disease Models

Antitumor Immunotherapy Applications of STING Agonist-26

There is insufficient published data to provide a detailed analysis of the antitumor immunotherapy applications of this compound.

Local and Systemic Antitumor Effects in Syngeneic and Xenograft Tumor Models

No specific studies detailing the local or systemic antitumor effects of this compound in preclinical tumor models were found.

Immunomodulation of the Tumor Microenvironment by this compound

While one study indicated that a compound series including this compound could induce inflammatory cytokines, no specific data on its modulation of the tumor microenvironment is available. researchgate.net

Synergy of this compound with Established Immunotherapeutic Modalities (e.g., immune checkpoint blockade, radiation therapy)

There are no published studies investigating the synergistic effects of this compound with other immunotherapies.

Induction of Immunological Memory and Long-term Tumor Control

No data is available on the ability of this compound to induce immunological memory or long-term tumor control.

Antiviral Efficacy of this compound

There is insufficient published data to provide an analysis of the antiviral efficacy of this compound.

Inhibition of Viral Replication in in vitro and in vivo Viral Infection Models

No studies were found that investigated the direct antiviral activity of this compound against viral replication in vitro or in vivo.

Broad-Spectrum Antiviral Activity against Diverse Viral Families

The activation of the Stimulator of Interferon Genes (STING) pathway is a critical component of the host's innate immunity against viral infections. plos.org STING agonists, including this compound (also known as CF508), have demonstrated therapeutic potential by providing robust protection against a variety of viruses in preclinical research. plos.orgmedchemexpress.com This broad-spectrum activity stems from the ability of these agonists to induce a powerful innate immune response, primarily through the production of type I interferons (IFNs). plos.org

This compound is a non-nucleotide, small-molecule agonist that has shown activity against strains of the SARS-CoV-2 virus. medchemexpress.commedchemexpress.com The activation of STING by such agonists is effective against both DNA and RNA viruses. nih.govnih.gov For DNA viruses like herpes simplex virus (HSV), STING activation is a key defense mechanism. nih.govnih.gov The pathway is also crucial for restricting retroviruses and a range of other DNA viruses. aacrjournals.org While the STING pathway is primarily associated with sensing cytosolic DNA, it also plays a role in defending against certain RNA viruses, such as the influenza A virus, common cold coronaviruses, human rhinovirus (HRV), and human parainfluenza virus. nih.govnih.gov The antiviral state induced by STING activation interferes with nearly every stage of the viral life cycle. plos.org

Enhancement of Host Antiviral Immune Responses by this compound

This compound enhances host antiviral defenses by directly activating the STING protein, which triggers a potent downstream signaling cascade. medchemexpress.commedchemexpress.com This activation leads to the phosphorylation of STING itself, as well as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). medchemexpress.commedchemexpress.com The phosphorylated IRF3 then moves to the nucleus to initiate the transcription of type I interferons (IFN-α and IFN-β). frontiersin.orgmdpi.com

Investigation of this compound in Other Immunological Contexts

Role in Antimicrobial Defense Mechanisms in Research Models

The STING pathway is a versatile defense mechanism that also plays a role in detecting and responding to bacterial infections. frontiersin.orgnih.gov It can be activated by cyclic dinucleotides (CDNs), which are signaling molecules produced by many bacteria. nih.gov STING agonists, by mimicking these bacterial signals, can thus stimulate an immune response against bacterial pathogens. nih.gov

Preclinical research indicates that STING activation can be beneficial in controlling various bacterial infections. For instance, STING-deficient mice have shown deficient pathogen clearance when infected with Staphylococcus aureus. mdpi.comnih.gov The cGAS-STING pathway is involved in the host response to a range of bacteria, including those that cause pneumonia, melioidosis, and tuberculosis. frontiersin.org Activation of STING by bacterial DNA or CDNs can lead to the production of type I IFNs and other inflammatory responses that help to clear the infection. frontiersin.orgnih.gov However, the role of STING in bacterial infections is complex, as the resulting type I IFN response can be either protective or detrimental depending on the specific bacterium and the context of the infection. frontiersin.org

Modulation of Inflammatory Responses in Preclinical Models of Inflammation

The STING pathway's role in inflammation is multifaceted; while essential for acute defense, its dysregulation can contribute to chronic inflammatory and autoimmune conditions. nih.govnih.gov Consequently, STING agonists are being investigated in preclinical models to understand how they can modulate inflammatory responses for therapeutic benefit. nih.gov

In some contexts, controlled activation of the STING pathway may help resolve inflammation. mdpi.com However, due to its pro-inflammatory nature, STING activation also has the potential to worsen certain inflammatory conditions. nih.govmdpi.com For example, persistent STING activation has been linked to the promotion of inflammatory cytokine production. mdpi.com Research has implicated the cGAS-STING pathway in various inflammatory conditions, including lung inflammation, inflammatory bowel disease, and sepsis, though its precise role can vary. nih.gov The therapeutic potential of STING agonists in inflammatory diseases depends on the specific disease context and the ability to finely tune the resulting immune response. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Sting Agonist 26 Analogues

Identification of Pharmacophore Requirements for STING Agonist-26 Activity

The key to the activity of this compound lies in its ability to replicate the binding mode of the endogenous ligand cGAMP. Cocrystal structures have revealed that two molecules of SR-717 occupy the cGAMP binding pocket within the STING dimer. nih.govresearchgate.net This binding induces a "closed" conformation of STING, which is the critical conformational change required for its activation and downstream signaling. nih.govfrontiersin.orgmedchemexpress.com

The essential pharmacophoric features of the this compound scaffold can be deduced from its interactions with the STING protein as observed in structural studies. A 1.8-angstrom cocrystal structure provides a detailed map of these interactions. nih.gov Key interactions involve specific residues within the STING ligand-binding domain. For instance, the terminal carboxylate of each SR-717 molecule forms a crucial hydrogen bond with the Arginine 238 (R238) residue of each STING monomer. rsc.org This interaction is a cornerstone of its binding affinity and agonist activity.

Effects of Chemical Modifications on Potency, Selectivity, and Biological Activity of this compound Derivatives

Building upon the foundational scaffold of this compound, medicinal chemists have systematically introduced chemical modifications to probe the SAR and optimize the compound's properties. These studies have led to the identification of derivatives with altered potency, selectivity, and biological activity.

One such exploration focused on a series of 1H-pyrrole-3-carbonitrile derivatives. nih.govnih.gov By introducing various substituents on the aniline ring system of this scaffold, researchers were able to identify compounds with activities comparable to the parent compound, SR-717. nih.govnih.gov For example, representative compounds from this series, designated as 7F, 7P, and 7R, demonstrated similar efficacy in binding to various human STING alleles and in inducing a reporter signal in human THP-1 cell lines. nih.govnih.gov

The on-target binding activities of these derivatives were confirmed using a fluorescence polarization-based competition binding assay. The results indicated that these compounds could inhibit the binding of a fluorescently labeled ligand to the STING C-terminal domain with half-maximal inhibitory concentrations (IC50) in the low micromolar range, comparable to that of SR-717. nih.gov

Further modifications have led to the development of compounds with even greater potency. For instance, a series of 3-(fluoro-imidazolyl)pyridazine derivatives were designed based on the SR-717 binding model. acs.org The representative compound from this series, A4, exhibited remarkable binding affinities to various human STING variants and mouse STING. It effectively activated STING in both human THP-1 and mouse RAW 264.7 cells with EC50 values of 0.06 µM and 14.15 µM, respectively, demonstrating a significant improvement in potency over SR-717 in the human cell line. acs.org

The following table summarizes the activity of selected this compound derivatives compared to the parent compound.

| Compound | Scaffold | Target | Assay | Activity |

| SR-717 | Non-nucleotide cGAMP mimetic | Human STING (WT) | ISG-THP1 Reporter Assay | EC50 = 2.1 µM medchemexpress.com |

| Compound 7F | 1H-pyrrole-3-carbonitrile | Human STING (WT) | FP Competition Binding | IC50 comparable to SR-717 nih.gov |

| Compound 7P | 1H-pyrrole-3-carbonitrile | Human STING (WT) | FP Competition Binding | IC50 comparable to SR-717 nih.gov |

| Compound 7R | 1H-pyrrole-3-carbonitrile | Human STING (WT) | FP Competition Binding | IC50 comparable to SR-717 nih.gov |

| Compound A4 | 3-(fluoro-imidazolyl)pyridazine | Human STING (WT) | THP-1 Reporter Assay | EC50 = 0.06 µM acs.org |

Design Principles for Novel STING Agonists Based on this compound Scaffold

The extensive SAR studies on the this compound scaffold have illuminated several key design principles for the creation of novel and improved STING agonists. A primary principle is the necessity of maintaining the ability to induce the "closed" conformation of the STING dimer, which is a hallmark of potent agonism for this class of compounds. nih.govfrontiersin.org

Furthermore, the development of covalent dimers has been explored as a strategy to enhance binding affinity. nih.gov While this compound itself is a non-covalent dimer in the binding pocket, the concept of linking two agonist molecules has been applied to other scaffolds, such as the amidobenzimidazoles, to create highly potent agonists. This principle could potentially be applied to the this compound scaffold.

Another important design consideration is the pharmacokinetic properties of the resulting compounds. The development of orally bioavailable analogues, such as SR-301, which is an analogue of SR-717, highlights the focus on creating systemically active agents. nih.gov This requires a careful balance of the physicochemical properties that govern absorption, distribution, metabolism, and excretion.

Advanced Research Methodologies and Analytical Approaches for Sting Agonist 26 Characterization

In Vitro Cellular Assays for STING Agonist-26 Efficacy and Mechanism

A variety of in vitro cellular assays are employed to meticulously evaluate the biological activity and mechanistic properties of this compound.

Reporter Gene Assays (e.g., IFN-β-Luciferase, ISRE-driven reporters)

Reporter gene assays are a primary tool for quantifying the activation of the STING signaling pathway. Cell lines, such as the human monocytic THP-1 line, are engineered to contain a luciferase reporter gene under the control of a promoter responsive to STING activation, like the interferon-β (IFN-β) promoter or an Interferon-Stimulated Response Element (ISRE). acs.orgacs.orgnih.gov When this compound (also known as SR-717) activates the STING pathway, it leads to the transcription of the luciferase gene. nih.gov The resulting light emission can be measured to determine the potency of the agonist.

Studies using ISG-THP-1 reporter cells have determined the half-maximal effective concentration (EC50) of SR-717 to be 2.1 µM in wild-type cells and 2.2 µM in cGAS knockout cells, demonstrating its direct action on STING. medchemexpress.com This methodology is fundamental for initial high-throughput screening and for structure-activity relationship studies of STING agonists. nih.govrsc.org

Quantitative Measurement of Cytokine and Chemokine Secretion (ELISA, Luminex)

Upon activation, the STING pathway triggers the production and secretion of a variety of pro-inflammatory cytokines and chemokines. glpbio.com Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays are used to quantitatively measure these secreted proteins in the supernatant of cells treated with this compound. nih.govnih.govijbs.com ELISA is often used to measure specific key cytokines like IFN-β and Interleukin-6 (IL-6). nih.govnih.govijbs.com Luminex assays allow for the simultaneous measurement of a broad panel of cytokines and chemokines from a single sample, providing a comprehensive profile of the inflammatory response induced by the agonist. nih.govresearchgate.netnih.gov

| Cytokine/Chemokine | Method of Detection | Observed Effect |

|---|---|---|

| IFN-β | ELISA | Significantly increased secretion. nih.govijbs.com |

| IL-6 | ELISA, Luminex | Upregulated production. nih.govijbs.com |

| TNF-α | ELISA, Luminex | Increased secretion noted. ijbs.com |

| CXCL10 | ELISA, Luminex | Elevated levels observed. nih.gov |

Flow Cytometry for Immune Cell Phenotyping and Activation Marker Expression

Flow cytometry is an indispensable technique for analyzing the effects of this compound on various immune cell populations. This method allows for the identification of specific cell types and the quantification of cell surface and intracellular protein expression. Following treatment with SR-717, immune cells such as dendritic cells (DCs) can be analyzed for the upregulation of activation markers and co-stimulatory molecules like CD80 and CD86. nih.govthno.org Furthermore, flow cytometry can be used to measure the increased expression of clinically relevant targets, including Programmed death-ligand 1 (PD-L1), on tumor cells and immune cells in a STING-dependent manner. acs.orgacs.orgmedchemexpress.comacs.org This analysis is critical for understanding how the agonist modulates the immune landscape and its potential for combination therapies. researchgate.netnih.gov

Gene Expression Analysis (qPCR, RNA-seq) for Immune Signature Profiling

To understand the transcriptional changes induced by this compound, gene expression analysis is performed. Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of specific target genes indicative of STING pathway activation, such as IFNB1 (encoding IFN-β) and CXCL10. acs.orgfrontiersin.org For a more global view, RNA sequencing (RNA-seq) provides a comprehensive profile of the entire transcriptome. nih.govd-nb.info This allows researchers to identify the full spectrum of interferon-stimulated genes (ISGs) and other immune-related pathways that are modulated by the agonist, offering deeper insights into its mechanism of action. aacrjournals.org

Biochemical Assays for Protein Phosphorylation and Protein-Protein Interactions (e.g., Western Blot, Proximity Ligation Assays)

Biochemical assays are essential for confirming the direct engagement and activation of the STING signaling cascade. Western blotting is a standard technique used to detect the phosphorylation of key signaling proteins. nih.govnih.govchinesechemsoc.org Treatment of cells with this compound leads to the phosphorylation of STING itself, as well as downstream proteins TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.govchinesechemsoc.orgpreprints.orgmdpi.com Detecting these phosphorylation events provides direct evidence of pathway activation. nih.gov Additionally, crystallographic analysis has been used to study the protein-protein interactions, revealing that two molecules of SR-717 bind to the STING dimer, inducing a "closed" conformation that is similar to the binding of the natural ligand cGAMP. mdpi.comnih.gov

| Protein | Assay | Significance |

|---|---|---|

| STING | Western Blot | Indicates direct activation and initiation of the signaling cascade. mdpi.com |

| TBK1 | Western Blot | Confirms recruitment and activation of the key downstream kinase. nih.govpreprints.orgmdpi.com |

| IRF3 | Western Blot | Demonstrates activation of the critical transcription factor for Type I interferon production. nih.govnih.govpreprints.org |

Ex Vivo Analysis of Immune Cells Treated with this compound

Ex vivo analysis serves as a bridge between controlled in vitro experiments and complex in vivo systems. This approach involves isolating primary immune cells from tissues (e.g., tumors, lymph nodes, or peripheral blood) of preclinical models or human patients and treating them with this compound in a laboratory setting. nih.gov For instance, tumor-infiltrating lymphocytes or peripheral blood mononuclear cells (PBMCs) can be cultured with SR-717. medchemexpress.com Subsequently, the same analytical techniques described for in vitro assays, such as flow cytometry to assess T cell and natural killer (NK) cell activation or ELISA to measure cytokine release, can be applied. researchgate.net This methodology provides valuable insights into how this compound affects the function of physiologically relevant immune cells from a complex tissue environment, offering a more accurate prediction of its potential therapeutic efficacy. nih.gov

In Vivo Preclinical Models for STING Aggulator-26 Evaluation

The in vivo assessment of this compound relies on a variety of preclinical models that recapitulate different aspects of human diseases, primarily cancer and infectious diseases. These models are instrumental in understanding the compound's efficacy, mechanism of action, and impact on the immune system.

Syngeneic Tumor Models (e.g., melanoma, colorectal cancer, breast cancer, gliobastoma)

Syngeneic tumor models, where immunocompetent mice are implanted with tumor cells from the same genetic background, are the cornerstone for evaluating the immunotherapeutic potential of this compound. These models allow for the study of the interaction between the agonist, the tumor, and a fully functional immune system.

Melanoma: In murine melanoma models such as B16F10, treatment with STING agonists has demonstrated the ability to slow tumor growth. frontiersin.orgresearchgate.net For instance, intratumoral administration of the STING agonist ADU-S100 in B16 melanoma models led to therapeutic benefits associated with tumor vascular normalization and improved immune cell recruitment. frontiersin.org Combining STING agonists with other immunotherapies, like PD-L1 inhibitors, has shown enhanced antitumor efficacy in the B16 model. researchgate.net

Colorectal Cancer: Syngeneic colorectal cancer models, including CT26 and MC38, have been extensively used to evaluate STING agonists. researchgate.netmdpi.comnih.govthno.org Intratumoral injection of STING agonists in CT26 and MC38 tumor-bearing mice resulted in significant tumor regression and the development of systemic antigen-specific T cell immunity. nih.govnih.gov In some cases, complete tumor regression was observed. mdpi.com For example, a single intravenous dose of the STING agonist SNX281 led to complete tumor regression in mice with CT26 tumors. mdpi.com Furthermore, STING agonists have been shown to synergize with anti-PD-1 therapy in these models. mdpi.com

Breast Cancer: In preclinical models of breast cancer, such as the 4T1 model, direct injection of cyclic dinucleotide (CDN) STING agonists into the tumor resulted in profound tumor regression. nih.gov In models of BRCA1-deficient breast cancer, STING agonists have been shown to reprogram pro-tumor macrophages to an anti-tumor state and synergize with PARP inhibitors to suppress tumor growth. nih.gov

Glioblastoma: The efficacy of STING agonists has also been investigated in challenging glioblastoma (GBM) models like GL261 and CT-2A. pnas.orgresearchgate.netbioworld.com Intracranial treatment with STING agonists in these murine GBM models demonstrated a significant increase in survival. pnas.orgresearchgate.net This treatment leads to a profound shift in the tumor immune landscape, characterized by massive infiltration of innate immune cells. pnas.orgresearchgate.net Studies have shown that STING activation can promote long-term survival and immune memory in the GL261 model. pnas.orgresearchgate.net

Table 1: Summary of this compound Efficacy in Syngeneic Tumor Models

| Tumor Model | Cancer Type | Key Findings |

| B16F10 | Melanoma | Slowed tumor growth, enhanced immune cell recruitment. frontiersin.orgresearchgate.net |

| CT26 | Colorectal Cancer | Significant tumor regression, induction of systemic immunity, synergy with anti-PD-1. mdpi.comnih.govnih.gov |

| MC38 | Colorectal Cancer | Complete tumor responses, restoration of T cell responses. mdpi.com |

| 4T1 | Breast Cancer | Profound tumor regression upon intratumoral injection. nih.gov |

| GL261 | Glioblastoma | Increased survival, induction of immune memory, massive immune cell infiltration. pnas.orgresearchgate.net |

| CT-2A | Glioblastoma | Significant increase in survival. pnas.orgresearchgate.net |

Infectious Disease Models (e.g., influenza, SARS-CoV-2)

The role of STING agonists in modulating the immune response to infectious agents is explored in various preclinical models.

Influenza: In ferret models of influenza, a STING agonist (cGAMP) incorporated into microparticles and used as an adjuvant for a seasonal influenza vaccine demonstrated improved efficacy and durability compared to standard adjuvants. nih.gov Ferrets are a preferred model for influenza vaccine testing as they exhibit similar disease symptoms to humans. nih.gov

SARS-CoV-2: The potential of STING agonists as both therapeutic agents and vaccine adjuvants has been investigated for SARS-CoV-2. In vitro studies have shown that STING agonists can inhibit the replication of SARS-CoV-2. nih.govfrontiersin.org As vaccine adjuvants, STING agonists have been shown to elicit potent and durable neutralizing antibody and T cell responses in mice, rabbits, and non-human primates. nih.gov They have been found to increase antibody titers and promote the formation of germinal centers, which are crucial for long-lasting immunity. nih.gov For instance, a novel STING agonist, CF501, when used as an adjuvant with an RBD-Fc vaccine, effectively enhanced SARS-CoV-2 RBD-specific T cell immune responses. nih.gov

Genetically Modified Animal Models for Pathway Dissection

To dissect the specific molecular pathways through which this compound exerts its effects, genetically modified animal models are employed. These models often involve knocking out or modifying key genes in the STING signaling pathway. For example, studies have utilized STING-deficient mice to confirm that the antitumor effects of certain therapies are indeed STING-dependent. nih.gov This approach allows researchers to isolate the contribution of the STING pathway from other potential mechanisms of action. By comparing the response to a STING agonist in wild-type versus genetically modified animals, the specific role of STING and downstream signaling components can be elucidated.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Immune Cell Subsets

A critical aspect of evaluating this compound in preclinical cancer models is the detailed analysis of the tumor microenvironment (TME), with a particular focus on tumor-infiltrating lymphocytes (TILs) and other immune cell subsets. researchgate.netnih.gov Treatment with STING agonists has been shown to significantly alter the composition and activation state of immune cells within the tumor.

In various syngeneic models, STING agonist administration leads to an increased infiltration of CD8+ T cells, which are critical for direct tumor cell killing. mdpi.com Furthermore, an increase in the numbers of mature dendritic cells (DCs) and M1-polarized macrophages is often observed, indicating a shift towards a more pro-inflammatory and anti-tumor TME. frontiersin.org In glioblastoma models, STING agonist treatment results in a massive infiltration of innate immune cells, including inflammatory macrophages and natural killer (NK) cells. pnas.orgresearchgate.net Flow cytometry and transcriptional profiling of the TME are common methods used to quantify these changes and assess the activation status of different immune cell populations. frontiersin.orgresearchgate.net

Development of Targeted Delivery Systems for this compound in Research Models

A significant area of research focuses on developing targeted delivery systems to enhance the efficacy and reduce potential systemic side effects of STING agonists like this compound. mdpi.comnih.govnih.govecancer.orgmdpi.commssm.edu These systems aim to increase the concentration of the agonist at the tumor site or in specific immune cells.

Nanoparticle-Based Delivery Approaches (e.g., liposomes, polymeric nanoparticles)

Nanoparticles are a versatile platform for delivering STING agonists. mdpi.comnih.govmssm.edu They can protect the agonist from degradation, improve its solubility, and facilitate its entry into the cytosol where STING is located. rhhz.net

Liposomes: Cationic liposomes have been used to encapsulate STING agonists like cGAMP. nih.gov This encapsulation has been shown to substantially improve cellular uptake and pro-inflammatory gene induction in antigen-presenting cells compared to the free drug. consensus.app Liposomal delivery has demonstrated anti-tumor activity in metastatic melanoma models where the free drug had no effect. nih.gov These formulations can also enhance the retention of the agonist at the tumor site and promote the formation of immunological memory. nih.govconsensus.app

Polymeric Nanoparticles: Biodegradable polymers, such as poly(β-amino esters) (PBAE), have been formulated into nanoparticles to deliver STING agonists. nih.gov These polymeric nanoparticles have shown a significant improvement in potency in treating established melanoma tumors in vivo, especially when combined with checkpoint inhibitors. nih.gov Another approach involves using biodegradable mesoporous silica (B1680970) nanoparticles (bMSN), which have been shown to efficiently deliver STING agonists, leading to potent activation of innate and adaptive immune cells and strong antitumor efficacy in murine melanoma models. mssm.edu

Antibody-Drug Conjugates (ADCs) with this compound Payloads

Following a comprehensive review of publicly available scientific literature and research databases, there is currently no specific information, preclinical data, or published research on the development or characterization of antibody-drug conjugates (ADCs) that utilize the specific chemical compound “this compound,” also known as CF508, as a payload.

The development of ADCs with STING agonist payloads is an emerging and promising area of cancer immunotherapy research. creative-biolabs.combioworld.com The core concept involves using a monoclonal antibody to selectively deliver a potent STING (Stimulator of Interferon Genes) agonist to tumor cells or the tumor microenvironment. creative-biolabs.com This targeted approach aims to maximize the activation of the anti-tumor immune response directly at the cancer site while minimizing the systemic toxicities associated with the broader administration of potent immune-stimulating agents. bioworld.com

Research in this field has led to the creation of various STING agonist ADC platforms, which have been explored in preclinical studies. acs.org These studies typically detail the optimization of the three main components of an ADC: the antibody, the linker, and the payload. acs.org Key research findings often focus on:

Linker Technology: The choice between cleavable and non-cleavable linkers is a critical aspect of ADC design, influencing how and where the STING agonist payload is released. acs.org

Mechanism of Action: STING agonist ADCs are being investigated for their ability to activate the STING pathway in both tumor cells and tumor-resident immune cells, creating a robust, localized anti-cancer immune response. mersana.com

Preclinical Efficacy: Studies in animal models have shown that some STING agonist ADCs can lead to significant tumor regression and the development of immunological memory. mersana.com Combination therapies, for instance with anti-PD-L1 antibodies, have also shown synergistic effects. bioworld.com

However, these published studies utilize other specific STING agonist molecules as their payloads. The scientific community has not yet published findings related to the conjugation of this compound to an antibody or its evaluation as an ADC. Therefore, detailed research findings, mechanisms of action specific to a this compound ADC, and corresponding data tables on its characterization and efficacy are not available at this time.

Future Directions and Unanswered Questions in Sting Agonist 26 Research

Elucidating Novel Downstream Effectors and Signaling Nodes of STING Agonist-26

This compound is known to activate the canonical STING signaling pathway, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. glpbio.comnih.govnih.gov However, the full spectrum of its downstream effects is likely more complex.

One area of investigation is the activation of non-canonical signaling pathways. Research has shown that this compound can induce the phosphorylation of STAT1 and STAT3, suggesting a broader impact on cellular signaling than initially understood. targetmol.com The activation of the NF-κB pathway, evidenced by the phosphorylation of p65, has also been reported. targetmol.com The interplay between these pathways and the canonical STING signaling cascade in response to this compound is a critical area for future studies. For instance, the activation of the NF-κB-IL-6-STAT3 pathway has been implicated in both pro-tumorigenic and anti-tumorigenic contexts, highlighting the need to understand the context-dependent outcomes of this compound-mediated signaling. nih.govresearchgate.net

Furthermore, recent findings suggest a potential link between STING activation and other pattern recognition receptor (PRR) pathways. For example, one study noted that TLR2 deletion could reverse the radioprotective effects of SR-717 (this compound), hinting at a possible crosstalk between the STING and Toll-like receptor pathways. researchgate.net Elucidating these novel signaling nodes and downstream effectors will be crucial for a comprehensive understanding of the biological activities of this compound.

Table 1: Known and Investigated Downstream Signaling Components of this compound

| Signaling Pathway | Key Proteins/Effectors | Observed Effect with this compound | Reference |

|---|---|---|---|

| Canonical STING Pathway | p-STING, p-TBK1, p-IRF3 | Activation | targetmol.com |

| NF-κB Pathway | p-p65 | Activation | targetmol.com |

| STAT Pathway | p-STAT1, p-STAT3 | Activation | targetmol.com |

| Cytokine/Chemokine Production | IFN-β, CXCL10, IL-6 | Increased Expression | targetmol.com |

| Potential Crosstalk | TLR2 | Implicated in radioprotective effects | researchgate.net |

Understanding Mechanisms of Resistance and Evasion to this compound Activity

A significant hurdle in the clinical application of STING agonists is the development of therapeutic resistance. Tumors can employ various strategies to evade the immune response triggered by STING activation. One primary mechanism is the downregulation or loss of STING expression in cancer cells, which would render them unresponsive to this compound. nih.gov

Furthermore, the activation of the STING pathway itself can induce adaptive resistance mechanisms. A notable example is the upregulation of immune checkpoint molecules, particularly Programmed Death-Ligand 1 (PD-L1). nih.govnih.govthno.orgfrontiersin.org this compound has been shown to increase PD-L1 expression in a STING-dependent manner, which can dampen the anti-tumor T-cell response and represents a key mechanism of acquired resistance. nih.govfrontiersin.orgspandidos-publications.com

Other potential resistance mechanisms include the upregulation of enzymes that degrade cGAMP, such as ENPP1, although the direct impact on non-nucleotide agonists like this compound is less clear. rsc.orgnih.gov Additionally, chronic STING activation may lead to the expansion of regulatory B cells (Bregs) that suppress NK cell function through IL-35 secretion, contributing to an immunosuppressive tumor microenvironment. nih.gov Understanding the specific resistance pathways engaged in response to this compound is paramount for developing effective counter-strategies and combination therapies.

Exploring Context-Dependent Responses and Tissue-Specific Effects of this compound

The efficacy of this compound is not uniform across all contexts and is highly dependent on the specific characteristics of the tumor and its microenvironment. The ubiquitous expression of STING throughout the body presents a challenge, as systemic administration could lead to widespread, off-target immune activation. nih.gov

For example, in a murine model of aggressive melanoma, this compound was shown to suppress tumor growth and prevent metastasis. drugtargetreview.com In contrast, some studies have suggested that in certain contexts, such as colorectal and gastric adenocarcinomas, high activation of the cGAS-STING pathway may be associated with reduced immune cell infiltration and poorer prognosis. Future studies should systematically evaluate the activity of this compound across a panel of diverse tumor types and in different tissue settings to map out its context-dependent therapeutic window.

Development of Biomarkers for this compound Efficacy and Mechanism

To optimize the use of this compound and select patients most likely to respond, the development of predictive biomarkers is essential. The expression level of STING itself within the tumor is a primary candidate biomarker. frontiersin.org Tumors with high STING expression may be more susceptible to the effects of this compound. frontiersin.org

The upregulation of PD-L1 in response to this compound treatment could serve as both a pharmacodynamic biomarker, confirming target engagement, and a predictive biomarker for combination therapy with checkpoint inhibitors. frontiersin.orgspandidos-publications.com Other potential biomarkers are emerging from the study of resistance mechanisms. For instance, the expression of genes involved in cGAMP transport and degradation, such as LRRC8A and ENPP1, may predict response or resistance to STING pathway modulation. nih.gov High expression of ENPP1 has been linked to poor response to immunotherapy and could identify patients who might benefit from a combination of a STING agonist and an ENPP1 inhibitor. frontiersin.orgnih.gov

Furthermore, monitoring the changes in the tumor immune microenvironment, such as the infiltration of CD8+ T cells and the activation status of dendritic cells, could provide valuable mechanistic insights and serve as on-treatment biomarkers of efficacy. thno.orgdrugtargetreview.com A comprehensive biomarker strategy will likely involve a multi-faceted approach, combining tumor-intrinsic features with immune cell profiling.

Table 2: Potential Biomarkers for this compound Research

| Biomarker Category | Potential Biomarker | Rationale | Reference |

|---|---|---|---|

| Target Expression | STING protein levels | Direct target of the agonist; higher levels may correlate with stronger response. | frontiersin.org |

| Pharmacodynamic/Predictive | PD-L1 expression | Upregulated upon STING activation; indicates target engagement and potential for combination with anti-PD-L1 therapy. | frontiersin.orgspandidos-publications.com |

| Type I IFN signature | Induction of IFN-stimulated genes confirms downstream pathway activation. | nih.gov | |

| Resistance/Sensitivity | ENPP1 expression | High levels may indicate resistance to STING pathway activation. | frontiersin.orgnih.gov |

| LRRC8A expression | Involved in cGAMP transport; may influence response in the context of endogenous STING activation. | nih.gov | |

| Immune Response | CD8+ T cell infiltration | Increased infiltration into the tumor microenvironment is a key indicator of anti-tumor immune response. | thno.orgdrugtargetreview.com |

Integration of this compound with Emerging Immunomodulatory Strategies and Combination Therapies

The future of this compound in oncology likely lies in combination therapies. Its ability to induce PD-L1 expression makes it a natural partner for PD-1/PD-L1 checkpoint inhibitors. thno.orgrsc.org This combination aims to overcome the adaptive resistance mediated by PD-L1 upregulation, thereby unleashing a more potent and durable anti-tumor T-cell response. Studies have shown that combining this compound with anti-PD-L1 antibodies can lead to significant tumor regression. nih.gov

Beyond checkpoint inhibitors, this compound is being explored in combination with other therapeutic modalities. For example, combining it with photodynamic therapy (PDT) has shown promise. acs.orgmdpi.com In this approach, PDT induces immunogenic cell death, releasing tumor antigens and DNA fragments that can further potentiate the effects of this compound. acs.org Similarly, combining this compound with radiotherapy is another promising strategy, as radiation can also induce immunogenic cell death and activate the cGAS-STING pathway. nih.gov

The synthesis of this compound into platinum(IV) prodrugs with compounds like oxaliplatin (B1677828) is another innovative approach. rsc.org This strategy aims to deliver both a chemotherapeutic agent and an immune activator to the tumor site, potentially leading to synergistic anti-cancer effects. rsc.org Future research will likely explore combinations with other emerging immunomodulatory agents, such as inhibitors of other immune checkpoints (e.g., CTLA-4), agonists of other PRRs, and agents that target the immunosuppressive tumor microenvironment, like CAF inhibitors. thno.org

Addressing Challenges in Systemic Delivery for Optimized Research Applications of this compound

A major hurdle for the research and clinical development of STING agonists, including this compound, is their systemic delivery. nih.govmdpi.com While direct intratumoral injection is feasible for accessible tumors, it is not a viable option for metastatic disease. Systemic administration, however, carries the risk of widespread immune activation and associated toxicities due to the ubiquitous expression of STING. nih.gov

To address this, various drug delivery systems are being developed to enhance tumor-specific delivery and improve the pharmacokinetic properties of this compound. These include:

Polymeric Metal-Organic Frameworks (PMOFs): These nanoparticles can encapsulate this compound and are designed for triggered release, for example, by light in combination with photodynamic therapy. acs.org